5-Fluoro-1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
5-Fluoro-1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione: is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of fluorine atoms and a sulfonyl group, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:
Formation of the Tetrahydropyrimidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of Fluorine Atoms: Fluorination is achieved using specific reagents that introduce fluorine atoms at desired positions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to streamline the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound is susceptible to nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: In biological research, it serves as a probe to study enzyme interactions and cellular processes.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 5-Fluoro-1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s fluorine atoms and sulfonyl group play crucial roles in these interactions, influencing binding affinity and specificity.
Comparison with Similar Compounds
- 5-Fluoro-1-(4-fluorobenzenesulfonyl)-2-methyl-1H-indol-3-yl acetic acid ethyl ester
- 4-Fluorobenzylamine
Comparison: Compared to similar compounds, 5-Fluoro-1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione exhibits unique properties due to its tetrahydropyrimidine ring and dual fluorine atoms
Properties
IUPAC Name |
5-fluoro-1-(4-fluorophenyl)sulfonylpyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N2O4S/c11-6-1-3-7(4-2-6)19(17,18)14-5-8(12)9(15)13-10(14)16/h1-5H,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PISOOARDNWUYDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)N2C=C(C(=O)NC2=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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